N-(pyrimidin-5-ylmethyl)cyclopentanamine
Overview
Description
N-(pyrimidin-5-ylmethyl)cyclopentanamine is a chemical compound with the molecular formula C10H15N3 and a molecular weight of 177.25 g/mol . It is characterized by the presence of a pyrimidine ring attached to a cyclopentanamine moiety through a methylene bridge. This compound is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(pyrimidin-5-ylmethyl)cyclopentanamine typically involves the reaction of pyrimidine derivatives with cyclopentanamine under controlled conditions. One common method includes the use of a pyrimidine-5-carbaldehyde, which reacts with cyclopentanamine in the presence of a reducing agent to form the desired compound . The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C to ensure optimal yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and high yield. The reaction conditions are carefully monitored, and advanced purification techniques such as chromatography and crystallization are employed to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
N-(pyrimidin-5-ylmethyl)cyclopentanamine undergoes various chemical reactions, including:
Common Reagents and Conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-(pyrimidin-5-ylmethyl)cyclopentanone, while reduction could produce N-(pyrimidin-5-ylmethyl)cyclopentanol .
Scientific Research Applications
N-(pyrimidin-5-ylmethyl)cyclopentanamine is widely used in scientific research due to its unique chemical properties. Some of its applications include:
Mechanism of Action
The mechanism of action of N-(pyrimidin-5-ylmethyl)cyclopentanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- N-(pyrimidin-4-ylmethyl)cyclopentanamine
- N-(pyrimidin-6-ylmethyl)cyclopentanamine
- N-(pyrimidin-5-ylmethyl)cyclohexanamine
Uniqueness
N-(pyrimidin-5-ylmethyl)cyclopentanamine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, making it a valuable compound for various research applications.
Properties
IUPAC Name |
N-(pyrimidin-5-ylmethyl)cyclopentanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3/c1-2-4-10(3-1)13-7-9-5-11-8-12-6-9/h5-6,8,10,13H,1-4,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUKLARJANPNQFU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NCC2=CN=CN=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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